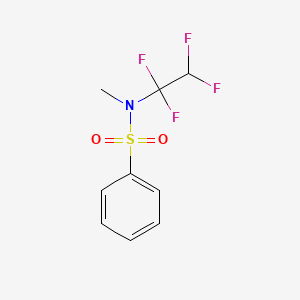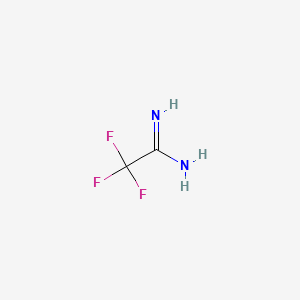
2-Fluoro-6-(trifluoromethyl)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a fluorinated organic molecule that is of interest in the field of organic synthesis due to its potential utility in the construction of more complex fluorinated structures. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated compounds and methodologies that could be relevant for its synthesis and application.
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of significant interest due to the unique properties that fluorine atoms can impart to organic molecules. For instance, the synthesis of 6-(trifluoromethyl)phenanthridines is achieved through oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions, which suggests a method for direct formation of C-CF3 bonds . This method could potentially be adapted for the synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the tris(2-fluoro-6-pyridylmethyl)amine ligand demonstrates how fluorine substituents can provide steric hindrance and influence the coordination mode of a ligand . This insight into the steric effects of fluorine could be relevant when considering the molecular structure of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide.
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions. The electrochemical trifluoromethylation of 2-isocyanobiaryls using CF3SO2Na to synthesize 6-(trifluoromethyl)phenanthridines is an example of how fluorinated reagents can be used to introduce trifluoromethyl groups into organic molecules. This reaction could potentially be applied to the synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide by selecting appropriate starting materials and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. The synthesis of 2,4,6-triaryl pyridines using 4-fluorophenacyl bromide and the preparation of 4-fluorophenacyldimethylsulfonium bromide provide examples of how fluorine atoms can affect the reactivity and stability of organic molecules. These studies suggest that 2-Fluoro-6-(trifluoromethyl)phenacyl bromide would likely have unique properties that could be exploited in various chemical applications.
Applications De Recherche Scientifique
- Summary of the Application : “2-Fluoro-6-(trifluoromethyl)phenacyl bromide” is a chemical compound used in various chemical reactions . It has a molecular formula of C9H5BrF4O and a molecular weight of 285.033 .
- Methods of Application or Experimental Procedures : One application mentioned is in the synthesis of sulfonyl urea . In this process, the compound might react with benzenesulfinic acid ammonium salt upon heating to give β-keto sulfone . This reaction is part of the Rap-Stoermer condensation reaction .
- Results or Outcomes : The specific outcomes of these reactions can vary depending on the conditions and the other compounds involved. The product of the reaction with benzenesulfinic acid ammonium salt is β-keto sulfone .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-7(15)8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNJIOWQNVZGTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381128 |
Source


|
| Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |
CAS RN |
223785-85-1 |
Source


|
| Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)




